Bienvenue dans la boutique en ligne BenchChem!

(7-Methylquinolin-8-yl)thiourea

Antitubercular Mycobacterium tuberculosis Antimicrobial

Secure (7-Methylquinolin-8-yl)thiourea for your research. Its unique 7-methyl substitution stabilizes a planar conformation essential for activity, validated by an MIC of 0.78 µg/mL against M. tuberculosis and 15-fold cancer cell selectivity. Do not substitute with generic analogs. This specific scaffold is optimized for structure-based drug design and offers a scalable, high-yield synthesis route for reliable project advancement.

Molecular Formula C11H11N3S
Molecular Weight 217.29
CAS No. 691891-06-2
Cat. No. B2946815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methylquinolin-8-yl)thiourea
CAS691891-06-2
Molecular FormulaC11H11N3S
Molecular Weight217.29
Structural Identifiers
SMILESCC1=C(C2=C(C=CC=N2)C=C1)NC(=S)N
InChIInChI=1S/C11H11N3S/c1-7-4-5-8-3-2-6-13-10(8)9(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15)
InChIKeyGXFGHRCGXNFQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(7-Methylquinolin-8-yl)thiourea (CAS 691891-06-2): A Specialized Quinoline-Thiourea Hybrid Scaffold for Targeted Medicinal Chemistry and Coordination Research


(7-Methylquinolin-8-yl)thiourea (CAS 691891-06-2) is an organosulfur compound characterized by a thiourea moiety directly bonded to the 8-position of a 7-methyl-substituted quinoline ring . With a molecular formula of C11H11N3S and a molecular weight of 217.29 g/mol, this compound functions as a versatile ligand in coordination chemistry, capable of forming stable complexes with transition metals . The presence of the 7-methyl group distinguishes this compound from unsubstituted quinoline thioureas, influencing its steric and electronic properties, which are critical for selective binding interactions in biological systems .

Critical Differentiation: Why (7-Methylquinolin-8-yl)thiourea Cannot Be Interchanged with Other Quinoline Thioureas in Research and Industrial Applications


Generic substitution of (7-Methylquinolin-8-yl)thiourea with other quinoline thiourea analogs is not scientifically valid due to the unique structural and electronic contributions of the 7-methyl group on the quinoline ring. This methyl substitution significantly alters the compound's steric profile and electronic distribution, directly impacting its binding affinity, selectivity, and overall reactivity in both biological assays and coordination chemistry [1]. Unlike its 7-chloro [2] or unsubstituted 8-quinolinyl thiourea counterparts, the 7-methyl variant exhibits a distinct intramolecular hydrogen bonding network between the thiourea NH and the quinoline nitrogen, which stabilizes a planar conformation essential for its observed biological activity [1]. Therefore, replacing this compound with a close analog will likely result in divergent and non-comparable experimental outcomes, invalidating research findings and hindering process reproducibility.

Quantitative Differentiation of (7-Methylquinolin-8-yl)thiourea: Direct Evidence for Procurement and Research Selection


Potent Antimycobacterial Activity of (7-Methylquinolin-8-yl)thiourea

(7-Methylquinolin-8-yl)thiourea demonstrates potent inhibitory activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL [1]. While direct comparative data against a specific analog under identical assay conditions is limited, this value places the compound's potency within the range of established antitubercular leads [1]. The compound's activity is hypothesized to stem from its planar, stabilized conformation, which is a direct consequence of the 7-methyl group's influence on intramolecular hydrogen bonding [1].

Antitubercular Mycobacterium tuberculosis Antimicrobial

Selective Cytotoxicity of (7-Methylquinolin-8-yl)thiourea Derivatives Against Cancer Cells

Derivatives of (7-Methylquinolin-8-yl)thiourea have demonstrated selective cytotoxicity against cancer cell lines. The lead compound in this series showed a 15-fold selectivity for cancer cells over normal fibroblasts, with IC50 values ranging from 1.2 to 3.8 µM against MCF-7 (breast) and HCT-116 (colon) cancer cells [1]. This selectivity is a key differentiator, as many quinoline thioureas exhibit non-selective toxicity, limiting their therapeutic potential.

Anticancer Cytotoxicity Selectivity

Enhanced Synthetic Accessibility via One-Pot Protocol

A recent synthetic advancement enables the preparation of (7-Methylquinolin-8-yl)thiourea via a one-pot reaction using 7-methyl-8-aminoquinoline and thiophosgene, achieving a 78% yield under mild conditions [1]. This is a significant improvement over traditional multi-step syntheses often required for complex quinoline derivatives, which can be low-yielding and time-consuming. While direct yield comparisons to the synthesis of other specific analogs are not available, this reported 78% yield for a one-pot procedure represents a highly efficient and scalable route for procurement and research use.

Organic Synthesis Process Chemistry Scalability

Conformationally Stabilized Structure via Unique Intramolecular Hydrogen Bond

X-ray crystallography studies have revealed that (7-Methylquinolin-8-yl)thiourea adopts a planar conformation stabilized by a critical intramolecular hydrogen bond between the thiourea NH group and the nitrogen atom of the quinoline ring [1]. This structural feature, which is not present in all quinoline thiourea analogs, is believed to be crucial for its biological activity, as it pre-organizes the molecule for optimal interaction with target binding sites.

Structural Biology X-ray Crystallography Medicinal Chemistry

Validated Application Scenarios for (7-Methylquinolin-8-yl)thiourea Based on Quantitative Evidence


Lead Optimization in Antitubercular Drug Discovery

Given its reported MIC of 0.78 µg/mL against M. tuberculosis [1], (7-Methylquinolin-8-yl)thiourea serves as a validated hit or lead compound in antitubercular drug discovery programs. Researchers can utilize this compound to perform structure-activity relationship (SAR) studies, systematically modifying the quinoline and thiourea moieties to improve potency, pharmacokinetic properties, and safety profiles. The established activity provides a quantifiable starting point for optimization, de-risking early-stage discovery efforts [1].

Development of Selective Anticancer Agents

The demonstrated 15-fold selectivity for cancer cells over normal fibroblasts [1] positions (7-Methylquinolin-8-yl)thiourea and its derivatives as promising scaffolds for the development of targeted anticancer therapies. This selectivity is a crucial differentiator from non-selective cytotoxic agents, and researchers can leverage this scaffold to design next-generation compounds with improved therapeutic windows and reduced side effects. This is particularly relevant for challenging targets where off-target toxicity limits clinical utility [1].

Scaffold for Rational Drug Design and Fragment-Based Screening

The elucidated, conformationally stabilized planar structure of (7-Methylquinolin-8-yl)thiourea, confirmed by X-ray crystallography [1], makes it an ideal scaffold for rational, structure-based drug design. Its small molecular weight and well-defined geometry facilitate fragment-based screening approaches and high-throughput computational docking. Researchers can reliably predict binding poses and interactions with target proteins, accelerating the hit-to-lead process and enabling the efficient exploration of chemical space [1].

Building Block for Scalable Medicinal Chemistry Programs

The availability of a high-yielding (78%), one-pot synthetic route [1] significantly enhances the practicality of using (7-Methylquinolin-8-yl)thiourea as a building block in larger medicinal chemistry campaigns. This efficient synthesis enables the cost-effective production of gram to kilogram quantities, facilitating extensive biological evaluation, lead optimization, and early-stage process development. This scalable access is a key logistical advantage for pharmaceutical R&D teams [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (7-Methylquinolin-8-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.